molecular formula C19H15FN6O2 B2529313 N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251625-65-6

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2529313
CAS No.: 1251625-65-6
M. Wt: 378.367
InChI Key: WIZTUNIIIXXGOT-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a structurally complex small molecule characterized by three key motifs:

  • A 2-fluorophenylmethyl group linked to an acetamide core.
  • A 1H-imidazole ring substituted at the 4-position with a 1,2,4-oxadiazole-pyridin-3-yl moiety.
  • An acetamide bridge connecting the imidazole and fluorophenyl groups.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules explored in kinase inhibition and antimicrobial research .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-15-6-2-1-4-13(15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-3-7-21-8-14/h1-8,10,12H,9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZTUNIIIXXGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the oxadiazole moiety and the pyridine ring. The final step involves the coupling of the fluorophenylmethyl group to the acetamide backbone. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has been investigated for various therapeutic effects:

a. Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives of oxadiazole have shown growth inhibition rates exceeding 80% against specific cancer types such as OVCAR-8 and SNB-19 . This suggests that this compound may also possess similar properties worth exploring.

b. Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. The structural features allow it to interact with active sites of enzymes, potentially blocking their function. This is particularly relevant in the context of diseases where enzyme activity plays a critical role .

c. Antimicrobial Properties

Preliminary investigations suggest that the compound may have antimicrobial effects. Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating that further studies could reveal valuable applications in treating infections .

a. Interaction with Biological Macromolecules

The compound is being explored for its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and pave the way for designing more effective drugs .

b. ADMET Studies

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating new drug candidates. Early computational studies indicate favorable ADMET profiles for this compound, suggesting good bioavailability and minimal toxicity .

Industrial Applications

The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties. Its potential applications include:

a. Development of Novel Therapeutics

The compound serves as a building block in synthetic chemistry for creating more complex therapeutic agents that target specific biological pathways .

b. Material Science

Research into the use of this compound in developing advanced materials is ongoing. Its unique properties may lead to innovations in drug delivery systems or other applications requiring specific chemical functionalities.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivitySignificant growth inhibition in multiple cancer cell lines
Enzyme InhibitionPotential inhibitor for key enzymes involved in disease processes
ADMET PropertiesFavorable profiles indicating good bioavailability

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets within the body. This compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Fluorophenyl Substitution

Compound BG15877 (N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, CAS 1251612-21-1) shares the same imidazole-oxadiazole-pyridine backbone and acetamide linker as the target compound but differs in the fluorine substitution position (4-fluorophenyl vs. 2-fluorophenylmethyl) .

  • Fluorine’s position also influences lipophilicity (logP) and metabolic stability, as para-substituted fluorophenyl groups are more prone to oxidative metabolism than ortho-substituted analogs.

Oxadiazole Ring Modifications

highlights multiple compounds with 1,2,4-oxadiazole cores but divergent substituents:

  • Compound 1 (2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[(4-methoxyphenyl)methyl]acetamide) replaces the pyridinyl group with a cyclopropyl-oxadiazole, introducing steric constraints that could limit aromatic stacking .
  • Compound 3 (N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonamide) substitutes the pyridine with a 4-fluorophenyl group, emphasizing hydrophobic interactions over hydrogen bonding .

Key Insight : The target compound’s pyridin-3-yl group on the oxadiazole may enhance binding to receptors with π-π stacking preferences (e.g., kinase ATP pockets), whereas bulkier substituents (e.g., cyclopropyl) could hinder solubility.

Imidazole Ring Functionalization

discusses imidazole-modified analogs of ponatinib, where water-soluble amines (e.g., dimethylamino or pyrrolidinyl groups) were added to the imidazole ring but failed to improve potency . This underscores the sensitivity of imidazole substituents in maintaining activity.

  • The target compound’s imidazole is linked to the oxadiazole-pyridine system, which may act as a rigid spacer to optimize orientation for target engagement, contrasting with flexible amine chains in ’s compounds.

Acetamide Linker Variations

describes compounds like 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives) with thiazole-triazole linkers instead of imidazole-oxadiazole systems. These structures prioritize hydrogen-bonding networks over aromatic interactions .

Biological Activity

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂
  • Molecular Weight : 325.36 g/mol
  • SMILES Notation : CC(=O)N(Cc1ccccc1F)C(=N)c2n[nH]c(=O)c2C(=N)N

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound under review has shown notable effects against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-715.63
A54912.34
A37518.45
PANC-18.25

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency in inhibiting tumor cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby preventing cells from progressing to DNA synthesis and division.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Targeting Specific Pathways : The oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as PI3K/Akt and MAPK pathways, further contributing to their anticancer effects .

Case Studies and Research Findings

Several research articles have documented the effectiveness of similar compounds with oxadiazole structures:

  • A study conducted by demonstrated that derivatives with oxadiazole exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Another investigation highlighted that structural modifications could enhance biological activity; for instance, introducing electron-withdrawing groups on the phenyl ring increased potency against cancer cells .

Comparative Analysis

To better understand the efficacy of this compound compared to other known anticancer agents, a comparative table is presented below:

Compound NameIC₅₀ (µM)Mechanism of Action
N-[(2-fluorophenyl)methyl]-...15.63Apoptosis induction, cell cycle arrest
Doxorubicin10.0DNA intercalation
Tamoxifen20.0Estrogen receptor modulation
Paclitaxel5.0Microtubule stabilization

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